![molecular formula C14H10O4 B12952764 2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)
2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde is an organic compound characterized by the presence of two hydroxyl groups and two aldehyde groups on a biphenyl backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-dihydroxybiphenyl, which is commercially available or can be synthesized from biphenyl through hydroxylation.
Formylation: The introduction of aldehyde groups is achieved through formylation reactions. One common method is the Vilsmeier-Haack reaction, where the hydroxylated biphenyl is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Reaction Conditions: The reaction is typically carried out under reflux conditions, with careful control of temperature and reaction time to ensure the selective formation of the desired dicarbaldehyde product.
Industrial Production Methods
Industrial production of 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the aldehyde groups are converted to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde groups to primary alcohols can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarboxylic acid.
Reduction: 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-diol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including ligands for coordination chemistry and precursors for polymer synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives has shown promise in the development of new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals due to its reactive functional groups.
Mécanisme D'action
The mechanism by which 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde exerts its effects depends on its specific application:
Biological Activity: The compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and covalent modifications. This interaction can inhibit or activate specific biochemical pathways.
Catalysis: In coordination chemistry, it can act as a ligand, forming complexes with metal ions that catalyze various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dihydroxybiphenyl: Lacks the aldehyde groups, making it less reactive in certain synthetic applications.
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde: Differently substituted, leading to variations in reactivity and applications.
2,2’-Dihydroxy-[1,1’-biphenyl]-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, altering its chemical behavior.
Uniqueness
2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the biphenyl scaffold. This combination of functional groups provides a versatile platform for various chemical transformations and applications, distinguishing it from other biphenyl derivatives.
Propriétés
Formule moléculaire |
C14H10O4 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
3-(3-formyl-2-hydroxyphenyl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H10O4/c15-7-9-3-1-5-11(13(9)17)12-6-2-4-10(8-16)14(12)18/h1-8,17-18H |
Clé InChI |
NEHGPDMEZCHDIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C2=CC=CC(=C2O)C=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


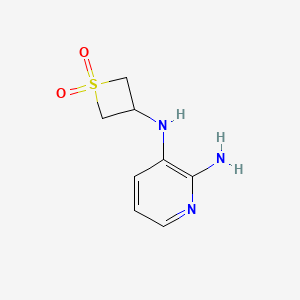
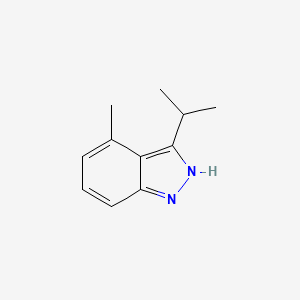
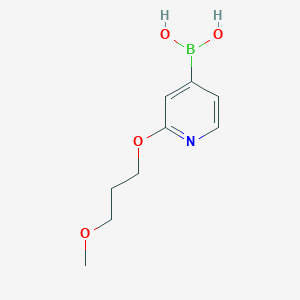

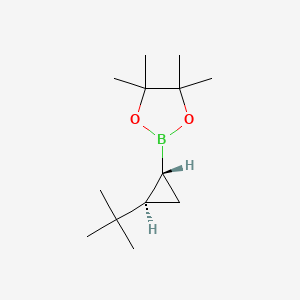
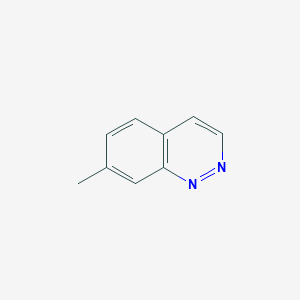
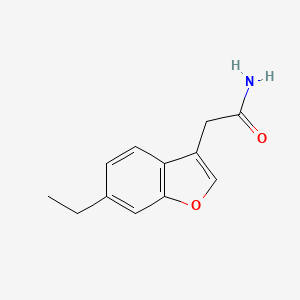
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropan-1-amine](/img/structure/B12952735.png)

![7-Bromo-2-(tert-butyl)benzo[d]thiazole](/img/structure/B12952747.png)
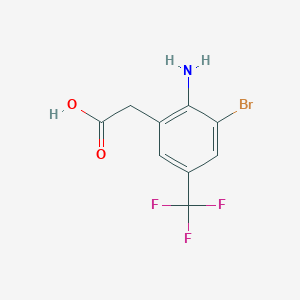

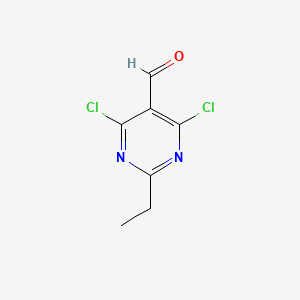
propanoic acid](/img/structure/B12952765.png)
